N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Drug design

Researchers frequently struggle to source benzothiophene-benzamide analogs with defined, independent modulation of lipophilicity and metabolic stability. This compound solves that challenge with a 2-CF₃ substituent that provides strong electron withdrawal, high hydrophobicity (π≈0.88), and predicted resistance to CYP450 oxidation relative to 2-alkyl variants. - Distinct 3-yl ethylamide topology orthogonal to 7-aryl GPR52 agonist scaffolds, ideal for selectivity panels. - Computed LogP 5.47 with consistent PSA (60.83 Ų) across 2-substituent analogs, enabling lipophilicity tuning independent of polarity. - Single ¹H donor, two acceptors, and a ¹⁹F NMR handle for fragment-based screening and metabolic tracking. Supplied with ≥98% purity and full analytical documentation; custom synthesis and scale-up inquiries welcome.

Molecular Formula C18H14F3NOS
Molecular Weight 349.4 g/mol
CAS No. 920537-53-7
Cat. No. B12642030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
CAS920537-53-7
Molecular FormulaC18H14F3NOS
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H14F3NOS/c19-18(20,21)15-7-3-1-6-14(15)17(23)22-10-9-12-11-24-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,22,23)
InChIKeyCCTIWKNFHLSFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Pharmacological Context


N-[2-(1-Benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 920537-53-7) is a synthetic small molecule featuring a benzothiophene ring linked via an ethyl spacer to a 2-(trifluoromethyl)benzamide moiety (C₁₈H₁₄F₃NOS, MW 349.37 g·mol⁻¹; computed LogP = 5.47, PSA = 60.83 Ų) . The compound belongs to the benzothiophene-benzamide class, whose members have been explored as GPR52 agonists, kinase inhibitors, Nampt inhibitors, and MTP/Apo B inhibitors [1]. No peer-reviewed publication or authoritative database has yet reported quantitative biological activity, selectivity, ADME, or in vivo data specifically for this compound as of the search date. All differentiation claims below are therefore grounded exclusively in independently computed molecular descriptors and class-level pharmacological precedent, categorised by evidence strength.

Why Generic Substitution Fails for This Compound


Within the benzothiophene-benzamide series, even single-atom substitutions at the 2-position of the benzamide ring or the 5-position of the benzothiophene core can fundamentally alter lipophilicity, metabolic stability, target-binding kinetics, and off-target profiles [1]. The 2-trifluoromethyl group imparts a distinct combination of strong electron withdrawal (σₘ ≈ 0.43), high hydrophobicity (π ≈ 0.88), and metabolic resistance relative to the 2-bromo or 2-chloro analogs [2]. Substituting the benzothiophene 3-yl ethyl linker for alternative regioisomers (e.g., 2-yl or 7-yl attachment) changes molecular shape and may redirect pharmacology entirely, as demonstrated by the divergent GPR52 agonist activity of 7-arylbenzothiophene versus 3-yl ethylamide scaffolds [1]. Consequently, generic replacement without experimental validation risks loss of the desired physicochemical or pharmacological profile.

Physicochemical Differentiation from Closest Analogs


LogP Advantage Over 2-Bromo Analog

Computational comparison of partition coefficients reveals that the target compound (CAS 920537-53-7; LogP = 5.47) exhibits a ΔLogP of +0.26 relative to the direct 2-bromo analog N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide (CAS 920537-51-5; LogP = 5.21), while maintaining identical polar surface area (PSA = 60.83 Ų) . This corresponds to an approximately 1.8-fold predicted increase in membrane partition coefficient, potentially enhancing passive transcellular permeability without altering hydrogen-bond capacity .

Lipophilicity Membrane permeability Drug design

CNS MPO Score Comparison Across Halogen Analogs

Applying the CNS MPO algorithm (which integrates LogP, MW, PSA, HBD, and pKa) to the target compound versus the 2-bromo, 2-chloro, and 2-methyl analogs reveals distinct differences in the lipophilicity component: the CF₃ group (π ≈ 0.88) raises LogP above the optimal CNS range (1–4), whereas Br (π ≈ 0.86) and Cl (π ≈ 0.71) produce LogP values progressively closer to the desirable window [1]. The 2-CF₃ compound's LogP (5.47) is less CNS-favorable than that of the 2-chloro analog (estimated LogP ~4.9), suggesting this compound may be preferentially selected for peripheral target applications where higher lipophilicity and metabolic stability from the CF₃ group are advantageous, while researchers prioritizing CNS penetration may favor the 2-chloro or unsubstituted benzamide variants [1].

CNS drug design Physicochemical property optimization Blood-brain barrier penetration

Regiochemistry Dictates GPR52 Pharmacological Profile

The benzothiophene 3-yl ethylamide connectivity, as present in the target compound, places the benzamide moiety at a different geometric orientation compared to the 7-arylbenzothiophene scaffold used in the reference GPR52 agonist 7m (pEC₅₀ = 7.53 ± 0.08, corresponding to EC₅₀ ≈ 30 nM) and the brain-penetrant, orally active compound NXE0041178 (pEC₅₀ = 7.5 for human GPR52; EC₅₀ = 27.5 nM for rat GPR52) [1]. Systematic SAR studies in this class demonstrate that shifting the attachment point from the 3-position to the 7-position of the benzothiophene ring switches pharmacological activity: 7-substituted compounds confer potent GPR52 agonism, whereas 3-yl ethylamide analogs have not been reported to activate GPR52 at nanomolar concentrations [1]. The target compound's 3-yl ethylamide topology may therefore address orthogonal biological targets within the broader benzothiophene-benzamide pharmacophore space, providing a structurally distinct tool compound for target identification or selectivity profiling [1].

GPR52 agonist Structure-activity relationship Antipsychotic drug discovery

Predicted Metabolic Stability vs. 2-Methyl Analog

The 2-trifluoromethyl substituent is well established in medicinal chemistry to confer substantially greater resistance to cytochrome P450-mediated oxidative metabolism compared to a 2-methyl group, owing to the strength of the C–F bond (~485 kJ·mol⁻¹) versus the C–H bond (~439 kJ·mol⁻¹) at benzylic/aromatic positions [1]. While the 2-CF₃-benzamide and 2-CH₃-benzamide analogs share an identical ethyl linker and benzothiophene core, the CF₃ variant is predicted to have a longer metabolic half-life in liver microsome assays. For instance, in the structurally related GPR52 agonist series, CF₃-substituted benzothiophene compounds exhibited markedly improved metabolic stability over methyl-substituted counterparts [2]. Actual comparative microsomal stability data for CAS 920537-53-7 have not been published; the metabolic advantage is a class-level inference from the broader CF₃ medicinal chemistry literature [1][2].

Metabolic stability CYP450 oxidation Trifluoromethyl group

Optimal Research and Procurement Scenarios


Peripheral Target Programs Requiring High Membrane Partitioning

With a computed LogP of 5.47—approximately 0.26 log units higher than the 2-bromo analog —this compound is optimally suited for lead optimization programs targeting peripheral tissues where elevated lipophilicity enhances passive membrane permeation. The matched PSA of 60.83 Ų (identical across 2-substituent analogs) ensures consistent hydrogen-bonding character, allowing medicinal chemists to modulate lipophilicity independently of polarity .

GPR52 Selectivity Profiling and Orthogonal Probe Development

The benzothiophene 3-yl ethylamide topology is structurally distinct from the 7-arylbenzothiophene scaffold that yields potent GPR52 agonists (pEC₅₀ range 7.5–7.6) [1]. This compound can serve as an orthogonal chemotype for GPR52 selectivity screening panels, helping research teams differentiate on-target GPR52 pharmacology from scaffold-dependent off-target effects within the broader benzothiophene-benzamide class [1].

Metabolic Stability Optimization via Trifluoromethyl Group

The CF₃ group at the benzamide 2-position is predicted to resist CYP450-mediated oxidation relative to methyl-substituted analogs, based on well-established fluorine medicinal chemistry principles [2]. Research groups seeking benzothiophene-benzamide scaffolds with enhanced metabolic half-life should prioritize this compound over 2-alkyl variants, with the expectation of reduced intrinsic clearance in liver microsome assays [2].

Fluorinated Fragment for Combinatorial Library Synthesis

The compound's exact mass (349.075 Da), single H-bond donor (amide NH), and two H-bond acceptors (amide C=O and benzothiophene S) make it a suitable core for fragment growth or library enumeration . The 2-CF₃ group provides a distinctive ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR or for monitoring metabolic fate via ¹⁹F magnetic resonance spectroscopy [2].

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